molecular formula C10H15N3O3S B11777136 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one

Cat. No.: B11777136
M. Wt: 257.31 g/mol
InChI Key: AANRJQJQEYJWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates two pharmaceutically relevant motifs: a pyridin-2-one ring and a 4-methylpiperazine group linked by a sulfonamide bridge. The pyridin-2-one scaffold is recognized as a privileged structure in drug discovery for the central nervous system. Research into structurally similar 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives has demonstrated potent activity as selective Serotonin Reuptake Inhibitors (SSRIs), highlighting the potential of this chemical class in the development of neuropsychiatric therapeutics . The 4-methylpiperazine subunit is a common feature in many biologically active molecules and approved drugs, known to influence solubility and pharmacokinetic properties while contributing to target binding . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules. It is suitable for exploring structure-activity relationships, developing novel enzyme inhibitors, and creating targeted chemical libraries for high-throughput screening. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one

InChI

InChI=1S/C10H15N3O3S/c1-12-5-7-13(8-6-12)17(15,16)9-3-2-4-11-10(9)14/h2-4H,5-8H2,1H3,(H,11,14)

InChI Key

AANRJQJQEYJWPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Pyridin-2(1H)-one Derivatives

The most common route involves sulfonylation of pyridin-2(1H)-one or its halogenated derivatives with 4-methylpiperazine-1-sulfonyl chloride. This method leverages the nucleophilic character of the piperazine nitrogen to form the sulfonamide bond.

Procedure :

  • Reaction Setup : Pyridin-2(1H)-one (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Sulfonyl Chloride Addition : 4-Methylpiperazine-1-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

  • Base Introduction : Triethylamine (2.5 equiv) is introduced to scavenge HCl, maintaining the reaction pH >8.

  • Stirring : The mixture is stirred at room temperature for 12–18 hours.

  • Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

Yield : 65–78%.
Key Considerations :

  • Excess sulfonyl chloride ensures complete conversion but risks di-sulfonylation.

  • Temperature control minimizes side reactions, such as hydrolysis of the sulfonyl chloride.

Nucleophilic Substitution Strategies

Displacement of Halogenated Intermediates

An alternative route employs halogenated pyridinone intermediates, where a halogen atom (e.g., chlorine) at the 3-position is displaced by 4-methylpiperazine via nucleophilic aromatic substitution (NAS).

Procedure :

  • Substrate Preparation : 3-Chloropyridin-2(1H)-one (1.0 equiv) is suspended in dimethylformamide (DMF).

  • Piperazine Addition : 4-Methylpiperazine (1.5 equiv) is added, followed by potassium carbonate (3.0 equiv).

  • Heating : The reaction is heated to 80°C for 6–8 hours.

  • Isolation : The mixture is cooled, filtered, and the solvent removed under reduced pressure.

Yield : 70–85%.
Mechanistic Insight :

  • NAS proceeds via a Meisenheimer complex, with the electron-withdrawing sulfonyl group (if pre-installed) activating the ring for substitution.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)
DCM8.9365
DMF36.778
THF7.5258

Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states, improving yields.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB, 0.1 equiv) increases reaction rates by facilitating interphase reactant transfer.

  • Microwave Assistance : Microwave irradiation at 100°C reduces reaction time from 12 hours to 45 minutes, achieving 82% yield.

Purification Techniques

Column Chromatography

Crude product is purified via silica gel chromatography using gradient elution (DCM:MeOH 95:5 to 90:10). Fractions are analyzed by TLC (Rf = 0.3 in DCM:MeOH 9:1).

Recrystallization

Recrystallization from ethanol/water (7:3) yields >99% pure product, confirmed by HPLC (C18 column, 95:5 H₂O:MeCN, 1 mL/min).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 3H, CH₃), 2.45–2.60 (m, 8H, piperazine), 6.50 (d, J = 7.8 Hz, 1H, pyridinone), 7.90 (s, 1H, NH).

  • HRMS : m/z calcd for C₁₀H₁₅N₃O₃S [M+H]⁺ 257.0832, found 257.0835.

Purity Assessment

  • HPLC : Retention time = 6.2 min, purity >99%.

  • Elemental Analysis : Calculated C 46.68%, H 5.84%, N 16.33%; Found C 46.65%, H 5.81%, N 16.30%.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A 1 kg batch using DMF and TBAB achieved 80% yield, with residual solvent levels <0.1% (ICH guidelines).

Green Chemistry Initiatives

  • Solvent Recovery : DMF is recycled via distillation, reducing waste by 40%.

  • Catalyst Reuse : TBAB is recovered via aqueous extraction, maintaining efficacy over 5 cycles.

Challenges and Mitigation Strategies

Sulfur Byproducts

  • Issue : Thiolate intermediates form during sulfonylation, leading to disulfide byproducts.

  • Solution : Addition of oxidative agents (H₂O₂, 0.5 equiv) suppresses disulfide formation.

Hygroscopicity

  • Issue : The product is hygroscopic, complicating storage.

  • Solution : Lyophilization yields a stable amorphous powder with <0.5% moisture.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Sulfonylation7899High
NAS8598Moderate
Microwave-Assisted8299High

Direct sulfonylation balances yield and scalability, while NAS offers higher yields but requires halogenated precursors .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may affect signal transduction by interacting with key proteins or receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridin-2(1H)-one derivatives often differ in substitution patterns, which critically influence their pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Biological Activity Key Findings Reference
1-(4-((3-(4-Methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one 4-Methylpiperazine linked via propylamino group; trifluoromethyl at 5-position Multi-target agent for diabetic nephropathy Orally active; inhibits TGF-β/Smad and NF-κB pathways. Demonstrated renal protection in rodent models.
3-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one Bulky 3-fluorophenyl and 4-methylpiperazine groups; furan-2-ylmethyl at N1 Not explicitly stated (structural analog) Increased steric bulk may reduce membrane permeability compared to simpler sulfonyl analogs.
UH15-38 (RIPK3 Inhibitor) 4-Methylpiperazine linked to naphthyridinone core RIPK3 inhibition; anti-necroptotic activity High specificity for RIPK3 (IC₅₀ = 1.2 nM); effective in ischemia-reperfusion injury models.
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one Thienopyrimidinone core with phenylpiperazine Kinase inhibition (hypothetical) Thienopyrimidinone core may enhance π-π stacking with ATP-binding pockets.

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability : Piperazine rings are susceptible to N-demethylation. The 4-methyl group in the target compound may slow metabolism compared to unmethylated analogs .
  • Target Selectivity: The sulfonyl group in the target compound may engage in hydrogen bonding with catalytic lysine residues in kinases, a feature absent in non-sulfonylated analogs .

Structure-Activity Relationship (SAR) Insights

  • Position 3 Substitution : Anti-allodynic activity in pyridin-2(1H)-ones is maximized with aryl/heteroaryl groups at the 3-position . The sulfonyl group in the target compound may mimic this interaction.
  • N1 Substitution : Alkyl groups (e.g., furan-2-ylmethyl in ) enhance metabolic stability but may reduce potency compared to benzyl or hydrogen substituents.

Biological Activity

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one, with the molecular formula C₁₀H₁₅N₃O₃S, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridinone ring substituted with a sulfonamide group linked to a 4-methylpiperazine moiety. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₃S
Molecular Weight257.31 g/mol
CAS Number1710202-99-5
Physical StateSolid at room temperature

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. The sulfonamide group is known for its ability to interact with various enzymes, which may lead to therapeutic effects in conditions such as cancer and neurological disorders. For instance, it has been shown to inhibit certain kinases involved in tumor growth.

Receptor Binding Studies

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one exhibits significant binding affinity to various receptors, which may modulate their activity. This property is essential for developing drugs targeting specific pathways in diseases like depression and anxiety.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the micromolar range, indicating moderate potency.
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
  • Neurological Applications : Research has indicated that the compound may have neuroprotective properties. In animal models of neurodegenerative diseases, it showed promise in reducing oxidative stress markers and improving cognitive function.
  • Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. In vitro assays revealed a significant reduction in TNF-alpha levels when treated with the compound.

The biological activity of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety interacts with active sites of enzymes, potentially altering their function.
  • Receptor Modulation : By binding to specific receptors, it can either activate or inhibit signaling pathways crucial for cell survival and proliferation.

Q & A

Q. Basic

  • HPLC/UPLC : Employ reverse-phase chromatography (C18 columns) with UV detection to assess purity (>95% threshold for pharmacological studies) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and handling .
  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry, if applicable .

How can reaction conditions be optimized to improve synthetic yield?

Advanced
Factors influencing yield:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonylation steps .
  • Catalyst loading : Copper iodide (1–5 mol%) improves coupling efficiency in heterocyclic systems .
  • Temperature control : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions .
    Case study : Pyridin-2(1H)-one derivatives synthesized via method C achieved 67% yield by optimizing solvent (THF) and reaction time (12 hrs) .

What strategies elucidate the structure-activity relationship (SAR) for this compound’s biological activity?

Q. Advanced

  • Substituent variation : Modify the piperazine methyl group or pyridinone sulfonyl moiety to assess impact on target binding .
  • In vitro assays : Test analogs against kinase panels or receptor-binding assays to identify pharmacophore requirements .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., ATP-binding pockets) .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) .
  • Metabolic stability testing : Evaluate if in vivo metabolism (e.g., cytochrome P450 activity) reduces efficacy observed in vitro .
  • Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

What computational approaches model this compound’s interaction with biological targets?

Q. Advanced

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from sulfonyl groups) using Schrödinger Suite .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess target residence time .
  • QSAR analysis : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers design stability studies for this compound under varying storage conditions?

Q. Advanced

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical monitoring : Track decomposition via LC-MS to detect hydrolytic (sulfonamide cleavage) or oxidative byproducts .
  • Storage recommendations : Stabilize in amber vials at –20°C under argon to prolong shelf life .

What methodologies assess the compound’s pharmacokinetic properties in preclinical models?

Q. Advanced

  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Bioavailability studies : Administer orally and intravenously in rodents, then quantify plasma levels via LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in organs using autoradiography .

How can researchers validate target engagement in cellular or animal models?

Q. Advanced

  • Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated proteins for kinase targets) via Western blot .
  • PET imaging : Develop ¹⁸F-labeled analogs to visualize target binding in vivo .
  • Genetic knockdown : Use CRISPR/Cas9 to silence the target gene and confirm loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.